molecular formula C17H14N2O4S B2774371 3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034382-59-5

3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2774371
CAS No.: 2034382-59-5
M. Wt: 342.37
InChI Key: YFOCSHJMZZVKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a thiophene ring, a benzoyl group, an azetidine ring, and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The benzoyl group is then introduced through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

The azetidine ring is formed via cyclization reactions, often involving the use of azetidinone intermediates. The final step involves the formation of the oxazolidine-2,4-dione moiety, which can be achieved through cyclization reactions involving amino acids or their derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for improved reaction control and scalability, as well as the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

3-[1-(4-thiophen-2-ylbenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-15-10-23-17(22)19(15)13-8-18(9-13)16(21)12-5-3-11(4-6-12)14-2-1-7-24-14/h1-7,13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOCSHJMZZVKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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